4,4'-Oxybis(phenyl isocyanate)

Catalog No.
S661814
CAS No.
4128-73-8
M.F
C14H8N2O3
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Oxybis(phenyl isocyanate)

CAS Number

4128-73-8

Product Name

4,4'-Oxybis(phenyl isocyanate)

IUPAC Name

1-isocyanato-4-(4-isocyanatophenoxy)benzene

Molecular Formula

C14H8N2O3

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C14H8N2O3/c17-9-15-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16-10-18/h1-8H

InChI Key

KDLIYVDINLSKGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O

The exact mass of the compound 1,1'-Oxybis(4-isocyanatobenzene) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Oxybis(phenyl isocyanate) (CAS 4128-73-8), commonly known as OPDI, is a highly reactive, symmetric aromatic diisocyanate characterized by its central ether linkage (-O-). Presenting as a crystalline solid with a melting point of 64–68 °C, OPDI serves as a specialized precursor for polyurethanes, polyureas, and polyimides. Unlike standard aromatic diisocyanates that utilize direct aryl bonds or methylene bridges, the diphenyl ether core of OPDI imparts unique rotational freedom and alters the hydrogen-bonding dynamics of the resulting polymer hard segments [1]. This makes it a critical building block for formulating advanced materials that require the mechanical toughness of aromatic systems combined with enhanced flexibility and oxidative stability.

Substituting OPDI with commodity aromatic diisocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI) fundamentally compromises polymer performance and longevity. MDI contains a methylene bridge (-CH2-) whose benzylic protons are highly susceptible to auto-oxidation and UV-induced degradation, leading to the rapid formation of highly colored quinone-imide structures (yellowing)[1]. Furthermore, the rigid nature of TDI and the restricted rotation of MDI's methylene group yield stiffer, more brittle hard segments. Procuring OPDI specifically leverages its ether linkage to eliminate these oxidizable benzylic protons while significantly lowering the rotational energy barrier, ensuring that the final elastomer or coating achieves superior oxidative stability and strain-to-failure without requiring external plasticizers [2].

Elimination of Benzylic Oxidation Pathways for Enhanced Color Stability

MDI-based polyurethanes suffer from severe yellowing due to the auto-oxidation of the methylene bridge protons into quinone-imide chromophores. OPDI replaces this bridge with an ether oxygen, entirely removing the oxidizable benzylic sites while retaining the high reactivity and mechanical strength of an aromatic diisocyanate[1].

Evidence DimensionPresence of oxidizable benzylic/methylene protons
Target Compound Data0 oxidizable bridge protons (ether linkage)
Comparator Or BaselineMDI (2 highly oxidizable benzylic protons per molecule)
Quantified Difference100% reduction in methylene-driven quinone-imide chromophore formation sites
ConditionsUV exposure and thermal aging of aromatic polyurethane hard segments

Allows buyers to procure an aromatic diisocyanate that maintains high mechanical strength while bypassing the severe yellowing degradation typical of MDI-based coatings.

Increased Polymer Backbone Flexibility and Strain-to-Failure

The ether linkage in OPDI features a C-O-C bond angle of approximately 120° and a low rotational energy barrier (~1-2 kcal/mol). Compared to rigid direct biphenyls or the restricted methylene bridge in MDI, incorporating OPDI significantly reduces the tensile modulus and increases the strain-to-failure (ductility) of the resulting polymer backbone [1].

Evidence DimensionChain flexibility and tensile modulus
Target Compound DataLower tensile modulus and higher elongation (ductile failure mode)
Comparator Or BaselineMDI or direct biphenyl diisocyanates (higher modulus, brittle failure mode)
Quantified DifferenceSignificant reduction in backbone rigidity due to ether rotational freedom
ConditionsTensile testing of unplasticized polyimide and polyurethane films

Essential for material selection when formulating flexible films, adhesives, or elastomers that must endure high mechanical strain without fracturing.

Enhanced Hydrogen Bonding in Hard Segment Domains

In thermoplastic polyurethanes, the ether oxygen of OPDI serves as an additional hydrogen bond acceptor. This alters the phase separation dynamics compared to MDI, which relies solely on urethane-urethane hydrogen bonding, thereby increasing the cohesive energy density within the crystalline hard segment domains [1].

Evidence DimensionHydrogen bond acceptor site density
Target Compound DataAdditional ether oxygen capable of participating in hydrogen bonding
Comparator Or BaselineMDI (hydrocarbon bridge, no additional H-bond acceptor)
Quantified DifferenceIncreased cohesive energy density within the hard segment domains
ConditionsMicrophase separation in thermoplastic polyurethanes (TPUs)

Enables the design of TPUs and structural adhesives with superior cohesive strength and tailored thermal transitions compared to standard MDI formulations.

High-Stability Aromatic Polyurethane Coatings

Ideal for specialized coatings and encapsulants where the mechanical robustness and chemical resistance of an aromatic PU are required, but the application demands superior resistance to the auto-oxidative yellowing that plagues standard MDI formulations [1].

Flexible Polyimide Electronic Packaging

Utilized as a precursor to introduce ether linkages into the polyimide backbone, lowering the modulus and improving ductility and processability for bendable electronics and flexible printed circuits[2].

High-Cohesion Structural Adhesives

Procured for advanced adhesive formulations where the additional hydrogen-bonding capacity of the ether linkage in the hard segment drives strong phase separation and enhances the cohesive energy density of the adhesive bond[3].

XLogP3

5.1

UNII

FY74W1G2FI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

4128-73-8

Wikipedia

1,1'-oxybis(4-isocyanatobenzene)

General Manufacturing Information

Benzene, 1,1'-oxybis[4-isocyanato-: INACTIVE

Dates

Last modified: 08-15-2023

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